Ethyl 5-(pyridazin-3-yl)pentanoate
Description
Ethyl 5-(pyridazin-3-yl)pentanoate is an ester derivative featuring a pyridazine ring linked to a pentanoate chain. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, confers unique electronic and steric properties to the compound.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 5-pyridazin-3-ylpentanoate |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)8-4-3-6-10-7-5-9-12-13-10/h5,7,9H,2-4,6,8H2,1H3 |
InChI Key |
GZVMYJVYRPPILR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC1=NN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs of Ethyl 5-(Pyridazin-3-yl)Pentanoate
Key Observations :
- Electronic Effects : The pyridazine ring in the target compound likely exhibits stronger electron-withdrawing effects compared to imidazole (in ) or thiophene (in ), influencing reactivity in substitution or coupling reactions.
- Steric Considerations : Bulky substituents like the trityl group in or chlorobenzoyl-indole in may hinder reactivity but enhance stability during synthesis.
Physicochemical and Spectral Properties
Spectral Data Comparisons
Table 2: Spectral Characteristics of Selected Analogs
Key Observations :
- NMR Trends: The trityl-imidazole analog shows distinct triplet signals for ethyl and pentanoate chains, typical of aliphatic esters.
- Mass Spectrometry : All analogs exhibit clear molecular ion peaks, aiding in structural confirmation.
- Molecular Weight: The pyridazine variant is expected to have a higher molecular weight (~265–275 g/mol) compared to simpler esters like ethyl pentanoate (130.18 g/mol) .
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